molecular formula C16H16F3N3O B11061492 N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B11061492
M. Wt: 323.31 g/mol
InChI Key: RFBXEVVUGXBFPU-UHFFFAOYSA-N
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Description

N-[3-(TRIFLUOROMETHYL)PHENYL]-1H4H5H6H7H8H-CYCLOHEPTA[C]PYRAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(TRIFLUOROMETHYL)PHENYL]-1H4H5H6H7H8H-CYCLOHEPTA[C]PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine derivatives with β-diketones, leading to the formation of pyrazole intermediates . These intermediates are then further functionalized to introduce the trifluoromethyl group and other substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as flow chemistry and batch processing are often employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

N-[3-(TRIFLUOROMETHYL)PHENYL]-1H4H5H6H7H8H-CYCLOHEPTA[C]PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a range of substituted pyrazole compounds .

Mechanism of Action

The mechanism of action of N-[3-(TRIFLUOROMETHYL)PHENYL]-1H4H5H6H7H8H-CYCLOHEPTA[C]PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it can bind to the ubiquinone-binding site of mitochondrial complex II, interrupting electron transport and inhibiting ATP production in fungi . This mechanism underlies its antifungal activity and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with trifluoromethyl groups, such as:

Uniqueness

N-[3-(TRIFLUOROMETHYL)PHENYL]-1H4H5H6H7H8H-CYCLOHEPTA[C]PYRAZOLE-3-CARBOXAMIDE is unique due to its specific structural features, including the cyclohepta[c]pyrazole ring system and the trifluoromethyl group.

Properties

Molecular Formula

C16H16F3N3O

Molecular Weight

323.31 g/mol

IUPAC Name

N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C16H16F3N3O/c17-16(18,19)10-5-4-6-11(9-10)20-15(23)14-12-7-2-1-3-8-13(12)21-22-14/h4-6,9H,1-3,7-8H2,(H,20,23)(H,21,22)

InChI Key

RFBXEVVUGXBFPU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)NN=C2C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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